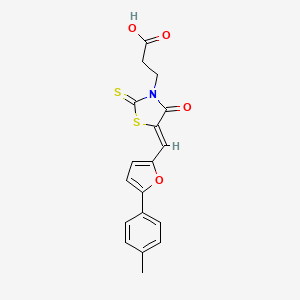

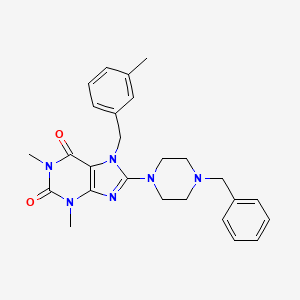

N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide” is a chemical compound with the molecular formula C14H14N2OS . It has an average mass of 258.339 Da and a monoisotopic mass of 258.082672 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The thiazole ring is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学的研究の応用

Synthesis of Thiazole Derivatives : Thiazole derivatives, including compounds similar to N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, are synthesized using a variety of methods. One such method involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method allows for the introduction of diverse functional groups into the thiazole structure, including esters, N-substituted carboxamides, and peptides (Kumar et al., 2013).

Applications in Medicinal Chemistry :

Antimicrobial and Antifungal Properties : Thiazole-5-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Mhaske et al., 2011).

Anticancer Activity : Thiazole-5-carboxamide derivatives have also been synthesized and tested for anticancer properties. Certain compounds have demonstrated significant activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Some derivatives even showed higher anticancer activities compared to reference drugs (Ravinaik et al., 2021).

Fungicidal Activity : Novel N-(1,3,4-thiadiazolyl)thiazole carboxamides have been developed with moderate yields and tested for fungicidal activity. These compounds displayed moderate activity against tested fungi, with those having alkyl groups showing higher activity compared to those with aryl groups (Zi-lon, 2015).

Dual Src/Abl Kinase Inhibition : Some thiazole-5-carboxamide derivatives have been identified as potent Src/Abl kinase inhibitors with antiproliferative activity against various tumor cell lines. These compounds were orally active and demonstrated significant tumor regression in preclinical assays, making them promising candidates for oncology indications (Lombardo et al., 2004).

特性

IUPAC Name |

4-methyl-2-phenyl-N-prop-2-enyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-3-9-15-13(17)12-10(2)16-14(18-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIPDWUEAWXRRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)

![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)

![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)

![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)

![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)

![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)